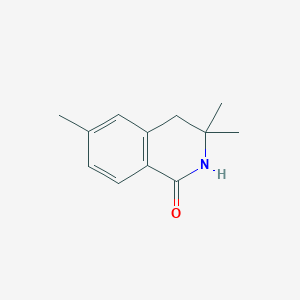

3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

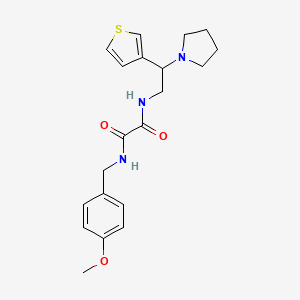

“3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-one” is a chemical compound . It is an important structural motif of various natural products and therapeutic lead compounds . It has garnered significant attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

A four-step procedure has been developed for the synthesis of new 2-(2,3,3-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines . This involves acylation of 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)anilines at the amino group with isobutyryl chloride, reduction of the endocyclic C=N bond in N-[2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)phenyl]isobutyramides, N-alkylation of N-[2-(3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]isobutyramides to N-[2-(2,3,3-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]isobutyramides, and acid hydrolysis of the latter .Molecular Structure Analysis

The molecular formula of “this compound” is C12H15NO . The InChI code is 1S/C12H15NO/c1-8-4-5-10-9(6-8)7-12(2,3)13-11(10)14/h4-6H,7H2,1-3H3,(H,13,14) .Chemical Reactions Analysis

The compound has been used in various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 189.25 . The boiling point and other physical properties are not available in the retrieved data .科学的研究の応用

Synthesis of Complex Molecules

Research has shown that 1,2,3,4-tetrahydroisoquinoline derivatives serve as starting materials for synthesizing complex molecules, such as lamellarin U and lamellarin G trimethyl ether. These compounds are synthesized through alkylation of a deprotonated alpha-aminonitrile, showcasing a method for introducing acid-sensitive protecting groups for phenolic hydroxy functions, which is a significant step in organic synthesis (J. Liermann & T. Opatz, 2008).

Potential in Pharmaceutical Development

Another research avenue involves the synthesis and evaluation of tetrahydroisoquinoline derivatives for their beta-adrenergic activity and platelet antiaggregatory activity. For instance, positional isomers of trimetoquinol have been synthesized and assessed, revealing differences in biological activity based on the positioning of methoxy groups on the benzyl substituent (D. Miller et al., 1980).

Catalytic Synthesis

The palladium-catalyzed iminoannulation of internal alkynes has been demonstrated as an effective method for preparing a wide variety of substituted isoquinoline and pyridine heterocycles. This methodology underscores the versatility of tetrahydroisoquinoline derivatives in catalytic synthesis, offering a pathway to diverse heterocyclic compounds (K. R. Roesch, Haiming Zhang, & R. Larock, 2001).

Development of Anti-Cancer Agents

A notable application in the field of medicinal chemistry involves the synthesis of 4-tetrazolyl-substituted 3,4-dihydroquinazoline derivatives with anticancer activity. This research highlights the potential of tetrahydroisoquinoline derivatives in the development of novel anticancer drugs, showcasing their broad applicability in synthesis and medicinal chemistry (Jun Xiong et al., 2022).

Advancements in Asymmetric Synthesis

The catalytic asymmetric synthesis of optically active 1,2,3,4-tetrahydroisoquinolines, facilitated by chiral iridium complexes, represents a significant advancement in the field of asymmetric synthesis. This method allows for the direct synthesis of these compounds, which are crucial intermediates for pharmaceutical drugs and drug candidates (Atsuhiro Iimuro et al., 2013).

将来の方向性

特性

IUPAC Name |

3,3,6-trimethyl-2,4-dihydroisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-8-4-5-10-9(6-8)7-12(2,3)13-11(10)14/h4-6H,7H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJRMNJMCGHQFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)NC(C2)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B2986236.png)

![2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2986237.png)

![1-(3-Phenylpropyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2986245.png)

![3-benzyl-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2986247.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2986257.png)